molecular formula C26H21NO4 B6544057 (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide CAS No. 929514-27-2

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide

Cat. No.: B6544057
CAS No.: 929514-27-2
M. Wt: 411.4 g/mol
InChI Key: FMJDLSHKOJPADO-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a (2E)-3-phenylprop-2-enamide moiety at position 5. The (2E) configuration ensures spatial alignment of the propenamide chain, which is critical for molecular interactions.

Properties

IUPAC Name

(E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-17-22-14-11-20(27-24(28)15-8-18-6-4-3-5-7-18)16-23(22)31-26(17)25(29)19-9-12-21(30-2)13-10-19/h3-16H,1-2H3,(H,27,28)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJDLSHKOJPADO-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzoyl Group: This step often involves the use of 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Phenylprop-2-enamide Moiety: This can be synthesized through a condensation reaction involving an appropriate amine and a cinnamoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to a single bond.

    Substitution: The benzofuran core can undergo electrophilic substitution reactions, particularly at positions ortho to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain types of cancer cells due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl group can enhance its binding affinity, while the benzofuran core can facilitate its entry into cells. The phenylprop-2-enamide moiety may interact with specific proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues in the Benzofuran Series

Table 1: Key Structural and Physical Properties
Compound Name Core Structure Substituents (Position) Molecular Weight Notable Properties
Target Compound Benzofuran 2-(4-Methoxybenzoyl), 3-methyl, 6-(E-propenamide) ~391.4 (est.) High lipophilicity (predicted)
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide Benzofuran 2-(4-Methoxybenzoyl), 3-methyl, 6-(dimethylpropanamide) 377.4 (C22H23NO4) Crystalline solid, CAS 929452-41-5
N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide Benzofuran 2-(3-Methoxybenzoyl), 3-methyl, 6-(thiophene carboxamide) 391.44 (C22H17NO4S) Available as yellow powder

Key Observations :

  • The target compound’s propenamide chain distinguishes it from analogs with carboxamide or dimethylpropanamide groups. This may enhance π-π stacking interactions due to the conjugated double bond .
  • Methoxybenzoyl substituents at position 2 are common, but their para vs. meta positions (as in vs. ) influence electronic properties and solubility.
Table 2: Antimicrobial Activity of Selected Analogs
Compound Class Example Compound (Structure) Activity Against S. aureus (MIC, µg/mL) Activity Against M. tuberculosis (MIC, µg/mL) SAR Insights
N-Arylcinnamamides (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 2.5–5.0 0.5–1.0 Trifluoromethyl groups enhance lipophilicity and target binding
Benzofuran Derivatives Target Compound (Predicted) Not reported Not reported Benzofuran core may improve metabolic stability vs. simple phenyl rings
Hydrazonoyl Chlorides (1Z,2E)-N-(4-Fluorophenyl)-2-(2-(4-methoxybenzoyl)hydrazono)propane hydrazonoyl chloride N/A N/A Structural dissimilarity limits direct comparison

Key Observations :

  • The target compound’s benzofuran core may confer greater rigidity and metabolic stability compared to linear cinnamamides .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected Compounds
Compound Type IR (C=O Stretch, cm⁻¹) ¹H NMR (Key Signals) Melting Point (°C) Reference
Target Compound ~1680–1700 (predicted) δ 7.8–8.2 (aromatic H), δ 6.3 (vinyl H) Not reported N/A
Hydrazonoyl Chlorides 1650–1680 (C=O, C=N) δ 2.3 (CH3), δ 7.5–8.1 (aryl H) 187–203
N-Arylcinnamamides 1645–1665 (C=O) δ 7.6–7.8 (trans vinyl H, J = 15 Hz) 120–150 (varies)

Key Observations :

  • The target compound’s IR C=O stretch is expected at higher wavenumbers (~1680–1700 cm⁻¹) due to conjugation with the benzofuran ring, compared to hydrazonoyl chlorides .
  • The (2E) configuration in the propenamide chain would produce characteristic trans coupling (J ≈ 15 Hz) in ¹H NMR, similar to active cinnamamides .

Crystallographic and Computational Insights

  • Tools like SHELX and ORTEP () are critical for resolving the target compound’s crystal structure, particularly hydrogen-bonding patterns (e.g., N-H···O interactions) that influence packing and stability .
  • The benzofuran core’s planarity may promote π-stacking, analogous to aryl groups in bioactive cinnamamides .

Biological Activity

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide, also referred to by its CAS number 929514-27-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C26H21NO4
  • Molecular Weight : 425.45 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.
  • Receptor Modulation : It may act on certain receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds often display significant anticancer activities. For instance, studies have shown that similar structures can inhibit tumor growth through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.

In vitro assays have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzofuran derivatives, providing insights into the efficacy and safety profiles of compounds similar to this compound:

  • Anticonvulsant Activity : A related compound demonstrated significant anticonvulsant properties in animal models, showcasing potential for treating epilepsy . This opens avenues for exploring similar mechanisms in the target compound.
  • Cytotoxicity Evaluation : In cytotoxicity assays using HepG2 and H9c2 cell lines, compounds with similar structures exhibited low toxicity at concentrations up to 100 µM . This indicates a favorable safety profile for further development.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(S)-(−)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamideStructureAnticonvulsant activity in several models
6-Methoxybenzofuran DerivativesVariousAnticancer and anti-inflammatory properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.